molecular formula C8H9F3N2 B12449143 2-(5-Trifluoromethyl-pyridin-3-YL)-ethylamine CAS No. 1000504-75-5

2-(5-Trifluoromethyl-pyridin-3-YL)-ethylamine

Cat. No.: B12449143
CAS No.: 1000504-75-5
M. Wt: 190.17 g/mol
InChI Key: NBUBEHXBLFQCMH-UHFFFAOYSA-N
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Description

2-(5-Trifluoromethyl-pyridin-3-YL)-ethylamine is an organic compound that features a trifluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with ethylamine under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(5-Trifluoromethyl-pyridin-3-YL)-ethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce piperidine derivatives .

Scientific Research Applications

2-(5-Trifluoromethyl-pyridin-3-YL)-ethylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Trifluoromethyl-pyridin-3-YL)-ethylamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and enzymes. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 5-(Trifluoromethyl)pyridin-2-yl)methanamine
  • 2,3-Dichloro-5-(trifluoromethyl)pyridine

Uniqueness

2-(5-Trifluoromethyl-pyridin-3-YL)-ethylamine stands out due to its unique combination of the trifluoromethyl group and ethylamine moiety. This structure imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various applications .

Properties

CAS No.

1000504-75-5

Molecular Formula

C8H9F3N2

Molecular Weight

190.17 g/mol

IUPAC Name

2-[5-(trifluoromethyl)pyridin-3-yl]ethanamine

InChI

InChI=1S/C8H9F3N2/c9-8(10,11)7-3-6(1-2-12)4-13-5-7/h3-5H,1-2,12H2

InChI Key

NBUBEHXBLFQCMH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1C(F)(F)F)CCN

Origin of Product

United States

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